molecular formula C18H19N5O2 B3008064 N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide CAS No. 2034565-12-1

N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide

カタログ番号 B3008064
CAS番号: 2034565-12-1
分子量: 337.383
InChIキー: UPUSBCIDBGFODR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide is a useful research compound. Its molecular formula is C18H19N5O2 and its molecular weight is 337.383. The purity is usually 95%.
BenchChem offers high-quality N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Anti-asthmatic Activities

Research on condensed-azole derivatives, specifically imidazo[1,2-b]pyridazines, has shown significant potential in anti-asthmatic applications. A study highlighted the synthesis and evaluation of a series of (imidazo[1,2-b]pyridazin-6-yl)oxyalkylsulfonamides for their ability to inhibit platelet activating factor (PAF)-induced bronchoconstriction in guinea pigs, identifying compounds with potent activity and exceptional anti-asthmatic effects in experimental models of allergic asthma, superior to that of theophylline. The structure-activity relationships of these compounds were also discussed, providing insights into the development of more effective anti-asthmatic drugs (Kuwahara et al., 1996).

Antitumor Investigations

The exploration of novel imidazotetrazinones and related bicyclic heterocycles aimed at understanding the mode of action of antitumor drugs like temozolomide. Despite these compounds not showing significant cytotoxicity in vitro against certain mouse lymphoma cells compared to lead structures, the research provides valuable data on the design of isosteric compounds that could potentially bypass metabolic activation processes required by current antitumor drugs, although these specifically designed compounds did not show inhibitory properties against certain human cell lines in vitro (Clark et al., 1995).

Metabolic Stability Enhancement

A study focused on N-{trans-3-[(5-Cyano-6-methylpyridin-2-yl)oxy]-2,2,4,4-tetramethylcyclobutyl}imidazo[1,2-a]pyrimidine-3-carboxamide highlighted efforts to reduce metabolism mediated by aldehyde oxidase (AO), crucial for improving the stability of therapeutic agents. By altering the heterocycle or blocking the reactive site based on an AO protein structure-based model, significant advancements were made in reducing AO-mediated oxidation, which is vital for enhancing the bioavailability and efficacy of drugs (Linton et al., 2011).

HIV-1 Inhibitory Activity

Another area of application includes the development of substituted imidazo[1,5-b]pyridazines tested for their inhibitory activity against HIV-1 reverse transcriptase (RT) and their ability to inhibit the growth of infected cells. The structure-activity relationships developed within this series propose key features for the interaction with RT, indicating significant potential for the treatment of HIV-1 (Livermore et al., 1993).

Corrosion Inhibition

Research on amino acid compounds, specifically focusing on 1-(1H-benzo[d]imidazole-2-yl)-N-((furan-2-yl)methylene)methanamine, has demonstrated potential as corrosion inhibitors for steel in hydrochloric acid solution. These studies employ electrochemical and theoretical approaches to evaluate the efficiency of such compounds in protecting materials, an application crucial for industrial maintenance and longevity (Yadav et al., 2015).

特性

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-2-(3-oxo-6,7-dihydro-5H-cyclopenta[c]pyridazin-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2/c1-11(23-17(24)9-12-5-4-8-13(12)22-23)18(25)19-10-16-20-14-6-2-3-7-15(14)21-16/h2-3,6-7,9,11H,4-5,8,10H2,1H3,(H,19,25)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPUSBCIDBGFODR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=NC2=CC=CC=C2N1)N3C(=O)C=C4CCCC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。